molecular formula C23H32N4O8 B1673944 Ac-Yvad-cho CAS No. 143313-51-3

Ac-Yvad-cho

Cat. No.: B1673944
CAS No.: 143313-51-3
M. Wt: 492.5 g/mol
InChI Key: LPIARALSGDVZEP-SJVNDZIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ac-Yvad-cho, also known as Caspase-1 Inhibitor I, primarily targets Caspase-1 , an evolutionarily conserved enzyme . Caspase-1 is a cysteine protease that plays essential roles in modulating different biological processes, including apoptosis, proliferation, and inflammation .

Mode of Action

This compound is a potent, specific, and reversible inhibitor of Caspase-1 . It is a tetrapeptide sequence based on the target sequence of Caspase-1 in pro-IL-1β (YVHD) . This compound blocks inflammatory cell death in experimental models . It effectively blocks inflammasome activation and displays anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects .

Biochemical Pathways

The activation of Caspase-1 leads to the production of pro-inflammatory cytokines, interleukin-1β (IL-1β), and IL-18 . Dysregulation of Caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It is soluble in DMSO, DMF, and Ethanol . The working concentration for cell culture assays is 0.1–30 μg/ml .

Result of Action

The inhibition of Caspase-1 by this compound results in a reduction of apoptosis and an increase in cell survival . It has been shown to strongly inhibit apoptosis in certain cell lines . Moreover, it has been reported to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells in a mouse model of cerulein-induced acute pancreatitis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in THP-1 cells treated with α-hemolysin, this compound inhibited 99% of the activity induced by hemolysin at 1 μM . In another study, this compound at 100 μM protected cells against xanthine/xanthine-oxidase-induced loss of cell viability, caspase-1 cleavage, and increased IL-1β secretion .

Safety and Hazards

When handling Ac-YVAD-CHO, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ac-Yvad-cho plays a significant role in biochemical reactions, particularly in the inhibition of caspase-1 . It interacts with caspase-1, a cysteine-dependent protease, to inhibit its activity . This interaction is crucial in modulating various biological processes, including apoptosis and inflammation .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit caspase-1 . By inhibiting caspase-1, this compound can suppress the production of mature IL-1β . In pancreatic carcinoma cells, the inhibition of caspase-1 by this compound has been observed to lead to cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with caspase-1 . It binds to caspase-1, inhibiting its activity and subsequently suppressing the production of mature IL-1β . This inhibition of caspase-1 activity is a key aspect of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

It has been observed that this compound can effectively block inflammatory cell death in experimental models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound at a dosage of 12.5 µmol/kg has been shown to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, this compound can influence the metabolic pathways associated with the production of IL-1β .

Subcellular Localization

Yvadase activity, which is related to the function of this compound, has been observed in mitochondria of growing pollen tubes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-YVAD-CHO is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIARALSGDVZEP-SJVNDZIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143313-51-3
Record name L 709049
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-709049
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Ac-YVAD-CHO primarily targets caspase-1 [, , ]. It acts as a competitive inhibitor, binding to the active site of caspase-1 and preventing it from cleaving its natural substrates, such as pro-interleukin-1β (pro-IL-1β) [, , ].

ANone: Inhibiting caspase-1 with this compound leads to decreased production of mature IL-1β and IL-18, cytokines that play crucial roles in inflammation [, , ]. Consequently, this compound can attenuate inflammatory responses in various models, including bacterial infection [, ], burn injury [], and allergic airway inflammation [].

ANone: While this compound is considered a relatively selective inhibitor of caspase-1, research suggests it might exert inhibitory effects on other caspases, albeit with lower potency [, , ]. For instance, it displayed some inhibitory activity against caspase-4 and caspase-5 in a study on zebrafish embryos [].

ANone: The molecular formula of this compound is C24H35N5O9, and its molecular weight is 537.57 g/mol.

ANone: this compound has shown efficacy in various in vitro and in vivo models. It has been successfully used to inhibit caspase-1 activity and reduce IL-1β production in cell cultures, including rat striatum [], mouse peritoneal macrophages [], and human monocytic THP.1 cells [].

ANone: In vivo studies have demonstrated the protective effects of this compound in animal models of various diseases. For instance, it attenuated lung inflammation in a rat model of burn injury [] and reduced airway inflammation in a murine model of asthma [].

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